Adenosine 5'-(β,γ-imido)triphosphate, commonly known as AMP-PCP, is a non-hydrolyzable analog of adenosine triphosphate. Its molecular formula is C10H17N6O12P3, with a molecular weight of approximately 506.196 Da. The unique feature of AMP-PCP is the substitution of the oxygen atom in the beta to gamma phosphate bridge of adenosine triphosphate with a nitrogen atom, which prevents hydrolysis and makes it a useful tool in biochemical studies where ATP hydrolysis would complicate results .
AMP-PCP exhibits significant biological activity by mimicking ATP in various cellular processes. It binds to proteins that typically interact with ATP, such as heat shock proteins and kinases, influencing their activity and stability. Notably, AMP-PCP has been shown to promote the formation of active homodimers in heat shock protein 90 complexes, enhancing their chaperone activity . Furthermore, it has been used in studies of calcium pumps and other ATPases to elucidate their mechanisms of action without the complications introduced by ATP hydrolysis .
AMP-PCP is unique among these compounds due to its non-hydrolyzable nature, making it particularly valuable for studying dynamic processes where ATP's rapid turnover would hinder analysis . Its ability to mimic ATP while remaining stable under experimental conditions allows researchers to dissect complex biochemical pathways effectively.
Studies investigating the interactions of AMP-PCP with proteins have revealed its ability to mimic ATP effectively. For instance, AMP-PCP has been shown to bind with high affinity to heat shock proteins and other nucleotide-binding proteins. The binding affinity (Kd value) for certain interactions can be as low as 3.8 μM, indicating strong binding characteristics similar to those of ATP . Furthermore, structural studies using techniques like nuclear magnetic resonance spectroscopy have demonstrated how AMP-PCP induces conformational changes in target proteins that are critical for their function .
The synthesis of adenosine 5'-monophosphate cyclic phosphate centers on several well-established methodologies that have been developed and refined over decades of nucleotide chemistry research [2]. The most fundamental approach involves the direct phosphorylation of nucleoside precursors using phosphorous oxychloride under controlled conditions [26]. This methodology requires careful optimization of reaction parameters to achieve successful cyclization while minimizing side product formation.
The carbodiimide-mediated cyclization represents the most widely adopted standard methodology for cyclic phosphate synthesis [26]. This approach utilizes dicyclohexylcarbodiimide as the coupling reagent in dimethyl sulfoxide solvent systems [26]. The method involves the initial formation of an acyclic monophosphate intermediate, followed by intramolecular cyclization to generate the desired cyclic phosphate structure [26]. The reaction conditions must be precisely controlled to prevent competing hydrolytic pathways that can significantly reduce yields [26].
Phosphoramidite chemistry has emerged as another standard methodology offering enhanced selectivity and improved yields compared to traditional approaches [23]. This methodology employs phosphoramidite reagents activated by tetrazole derivatives, followed by oxidation with tert-butyl hydroperoxide to complete the phosphorylation process [23]. The approach allows for systematic introduction of protecting groups that can be selectively removed under mild conditions [23].
The standard methodologies typically require multi-step synthetic sequences involving protection and deprotection strategies [23] [25]. Initial steps involve the preparation of appropriately protected adenosine derivatives, followed by phosphorylation reactions and subsequent cyclization processes [23]. The protecting groups commonly employed include isopropylidene acetals for the ribose hydroxyl groups and various phosphate protecting groups such as tert-butyl or cyanoethyl moieties [23].
Specialized synthesis approaches have been developed to address specific challenges in adenosine 5'-monophosphate cyclic phosphate preparation and to access novel structural variants [33] [34]. The bicyclic trisanhydride approach represents a particularly innovative methodology that enables the synthesis of complex phosphonate analogs [33]. This specialized approach involves the reaction of nucleoside methylenebisphosphonates with dicyclohexylcarbodiimide to generate novel bicyclic trisanhydride intermediates [33].
The bicyclic trisanhydride intermediates undergo P1,P3- and P2,P4-dehydration of initially formed bismethylenetetraphosphonate species [33]. These reactive intermediates can subsequently react with various nucleoside derivatives to form methylenebisphosphonate analogs of biological interest [33]. The methodology has been successfully applied to synthesize specialized variants including beta-methylene adenosine diphosphate and related triphosphate analogs [33].
Methylenebisphosphonate coupling strategies represent another category of specialized approaches that provide access to glucuronidation-resistant analogs [35]. These methodologies employ diisopropylcarbodiimide-mediated coupling reactions between methylenebisphosphonate reagents and protected nucleoside derivatives [35]. The approach enables the synthesis of analogs that maintain biological activity while exhibiting enhanced metabolic stability [35].
Enzymatic synthesis methodologies have been developed as environmentally friendly alternatives to traditional chemical approaches [28]. These specialized methodologies utilize multi-enzyme cascade reactions involving adenosine kinase, polyphosphate kinase, and cyclic guanosine monophosphate-adenosine monophosphate synthase [28]. The enzymatic approaches offer advantages including mild reaction conditions, high selectivity, and reduced environmental impact compared to chemical methodologies [28].
Solid-phase synthesis approaches have been adapted for automated preparation of adenosine 5'-monophosphate cyclic phosphate derivatives [23]. These specialized methodologies employ phosphoramidite chemistry on solid supports, enabling systematic synthesis of multiple analogs with reduced purification requirements [23]. The solid-phase approaches facilitate the preparation of libraries of structurally related compounds for systematic structure-activity relationship studies [23].
Isotopically labeled variants of adenosine 5'-monophosphate cyclic phosphate serve critical roles in mechanistic studies and structural biology applications [12] [13]. The incorporation of stable isotopes such as carbon-13, nitrogen-15, and deuterium enables sophisticated nuclear magnetic resonance spectroscopy investigations of protein-nucleotide interactions [12]. Uniform carbon-13 and nitrogen-15 labeling represents the most cost-effective approach for comprehensive structural characterization [12].
The biosynthetic uniform labeling methodology employs uniformly carbon-13-labeled glucose or glycerol as carbon sources, combined with nitrogen-15-labeled ammonium chloride or ammonium sulfate as nitrogen sources [12]. These labeled precursors can be readily incorporated into growth media for bacterial expression systems producing the desired nucleotide analogs [12]. The uniform labeling approach provides comprehensive isotopic enrichment that enables multidimensional nuclear magnetic resonance correlation experiments [12].
Selective isotopic labeling strategies have been developed to address specific structural questions [12] [13]. Site-specific deuteration can be achieved through palladium-catalyzed hydrogen-deuterium exchange reactions under carefully controlled conditions [13]. The methodology employs palladium(II) catalysts with directing groups to achieve selective deuterium incorporation at specific carbon positions [13]. Deuteration levels exceeding 97% can be achieved using optimized reaction conditions [13].
Phosphorus-31 isotopic labeling provides unique opportunities for monitoring phosphate group dynamics and enzyme interactions [20] [21]. The incorporation of phosphorus-31 isotopes enables direct observation of phosphate group environments and their changes upon protein binding [20]. Nuclear magnetic resonance studies utilizing phosphorus-31-labeled variants have revealed detailed information about metal coordination and conformational changes [20].
Triple-labeled variants incorporating carbon-13, nitrogen-15, and deuterium isotopes have been developed for advanced structural biology applications [18]. These sophisticated isotopic labeling schemes enable complex nuclear magnetic resonance experiments that provide unprecedented detail about protein-nucleotide interactions [18]. The triple-labeled variants have been particularly valuable for studying conformational exchanges and dynamic processes in the microsecond to millisecond timescale [18].
The physicochemical properties of adenosine 5'-monophosphate cyclic phosphate reflect its unique structural features and determine its behavior in biological systems [14] [16] [17]. The comprehensive characterization of these properties provides essential information for understanding the compound's stability, solubility, and interaction characteristics.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₁₈N₅O₁₂P₃ | [14] [16] |
Molecular Weight (g/mol) | 505.21 | [14] [16] |
Chemical Abstracts Service Number | 3469-78-1 | [14] [16] |
Exact Mass | 505.016 | [14] |
Polar Surface Area (Ų) | 299.33 | [14] |
Density (Predicted) (g/cm³) | 2.50 | [4] |
Dissociation Constant for Heat Shock Protein 90 binding (μM) | 3.8 | [4] [11] [14] |
Storage Temperature (°C) | -20 | [16] [17] |
Stability (years) | ≥2 | [16] |
Solubility in Water (mg/mL) | 100 (ultrasonic) | [16] [17] |
The thermodynamic parameters of adenosine 5'-monophosphate cyclic phosphate binding to Heat Shock Protein 90 have been precisely determined through isothermal titration calorimetry experiments [18]. The binding exhibits a stoichiometry of approximately 1.06 molecules per protein subunit, with an enthalpy change of -1.40 × 10³ cal/mol and an entropy change of 20.2 cal/mol/deg [18]. These thermodynamic parameters indicate that the binding process is entropically driven, suggesting significant conformational changes upon complex formation [18].
The solubility characteristics of adenosine 5'-monophosphate cyclic phosphate vary significantly depending on the solvent system and ionic strength [16] [17]. In aqueous solutions, the compound exhibits good solubility up to 100 mg/mL when subjected to ultrasonic treatment [16]. The compound also demonstrates solubility in dimethyl sulfoxide, enabling its use in various organic synthesis applications [17]. The pH-dependent solubility behavior reflects the ionization states of the phosphate groups under different conditions [17].
Stability studies have demonstrated that adenosine 5'-monophosphate cyclic phosphate maintains its integrity for extended periods when stored under appropriate conditions [16]. The compound exhibits stability for at least two years when maintained at -20°C in the absence of moisture [16]. The stability is significantly influenced by pH, with optimal stability observed under slightly acidic to neutral conditions [16].
Comprehensive analytical characterization of adenosine 5'-monophosphate cyclic phosphate requires multiple complementary techniques to fully elucidate its structural features and purity [18] [19] [20]. High-performance liquid chromatography with ultraviolet detection represents the primary method for quantitative analysis and purity determination [19].
Technique | Application | Key Features |
---|---|---|
High-Performance Liquid Chromatography with Ultraviolet Detection | Quantitative analysis and purity determination | C18 column separation, 254 nm detection, 4.5 min runtime [19] |
Nuclear Magnetic Resonance Spectroscopy | Structural characterization and dynamics studies | Chemical shift assignments for protein-bound states [18] |
Mass Spectrometry | Molecular weight confirmation and fragmentation analysis | Characteristic ions at m/z 348.1, 250.1, 136.1 [21] |
X-ray Crystallography | Three-dimensional structure determination in protein complexes | Reveals binding site architecture and conformational changes [18] |
Isothermal Titration Calorimetry | Thermodynamic binding parameters determination | Measures dissociation constant, enthalpy, and entropy values [18] |
Chemical Shift Perturbation Analysis | Protein-ligand interaction mapping | Identifies residues involved in nucleotide binding [18] |
The high-performance liquid chromatography methodology employs reversed-phase C18 columns with isocratic elution using potassium hydrogen phosphate buffer systems [19]. The optimized method achieves baseline separation within 4.5 minutes, providing superior performance compared to traditional methods requiring 8-40 minutes [19]. The detection wavelength of 254 nm corresponds to the adenine chromophore absorption maximum, ensuring sensitive and selective detection [19].
Nuclear magnetic resonance spectroscopy provides detailed structural information about adenosine 5'-monophosphate cyclic phosphate in both free and protein-bound states [18] [20]. Triple-resonance experiments enable complete backbone assignments for protein complexes, with 170 non-proline residues successfully identified in Heat Shock Protein 90 complexes [18]. The chemical shift perturbation analysis reveals specific residues involved in nucleotide binding and conformational changes [18].
Mass spectrometry analysis reveals characteristic fragmentation patterns that enable unambiguous identification of adenosine 5'-monophosphate cyclic phosphate [21] [22]. The collision-induced dissociation generates diagnostic ions at m/z 348.1 corresponding to protonated adenosine monophosphate, m/z 250.1 representing ribose-phosphate fragments, and m/z 136.1 corresponding to adenine base fragments [21]. These characteristic fragmentation patterns provide confidence in structural assignments and enable selective detection in complex mixtures [21].
X-ray crystallographic studies of protein-adenosine 5'-monophosphate cyclic phosphate complexes reveal detailed binding site architecture and conformational changes upon nucleotide association [18]. The structural data demonstrate that the gamma-phosphate group remains solvent-accessible in the bound state, consistent with thermodynamic measurements indicating entropy-driven binding processes [18]. Crystallographic analysis also reveals specific hydrogen bonding patterns and metal coordination geometries that stabilize the protein-nucleotide complex [18].